molecular formula C15H12N2O2S2 B3696712 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3696712
M. Wt: 316.4 g/mol
InChI Key: XQUBPUKLKPDYGU-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product, (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one, is a chemical for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Research Applications and Value This compound belongs to the 5-ene-4-thiazolidinone class, a privileged scaffold in modern medicinal chemistry known for its diverse pharmacological potential . The core structure is characterized by a thiazolidinone ring with an exocyclic double bond at the C5 position, a feature confirmed to have a crucial impact on biological activity . The specific structure of this compound, incorporating a 5-methylfuran-2-yl moiety and a phenylamino group, positions it as a molecule of significant interest for investigating multiple therapeutic areas. Researchers utilize such derivatives as key intermediates in diversity-oriented synthesis to create new lead compounds . Pharmacological Profile While specific data on this exact molecule may be limited, its structural relatives have demonstrated a wide spectrum of biological activities in scientific literature. Thiazolidinones are extensively researched for their anti-cancer, antimicrobial, anti-inflammatory, antiviral (including anti-HIV), and antidiabetic properties . The Z-configuration of the exocyclic double bond at C5, typical for such condensation products, is a critical structural determinant for its interaction with biological targets . The presence of the 2-thioxo group (making it a rhodanine derivative) is often associated with enhanced reactivity and biological profile compared to other thiazolidinone subtypes . Mechanism of Action & Target Information The mechanism of action for 4-thiazolidinones is typically target-dependent and can involve enzyme inhibition or receptor modulation. Related compounds have been identified as inhibitors of cyclin-dependent kinases (CDK2), as shown by similar furan-containing thiazolidinone-sulfonamide hybrids . The "magic" of the thiazolidinone scaffold lies in its ability to be fine-tuned; slight modifications at the N3, C2, and C5 positions can drastically alter its potency and selectivity, making it a versatile tool for probing specific biological pathways .

Properties

IUPAC Name

(5Z)-3-anilino-5-[(5-methylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-10-7-8-12(19-10)9-13-14(18)17(15(20)21-13)16-11-5-3-2-4-6-11/h2-9,16H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUBPUKLKPDYGU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=S)S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)N(C(=S)S2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 5-methylfurfural with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the thiazolidinone ring can yield corresponding thiazolidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted phenylamino derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: Preliminary studies suggest that the compound may have therapeutic potential due to its biological activities. It is being investigated for its role in inhibiting certain enzymes and pathways involved in disease processes.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s observed biological effects.

Biological Activity

The compound (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this specific thiazolidinone derivative, highlighting its potential applications in various therapeutic areas.

Overview of Thiazolidinone Derivatives

Thiazolidinones are a significant class of heterocyclic compounds known for their pharmacological properties. They exhibit a wide range of biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antidiabetic
  • Anticonvulsant

Recent studies have shown that modifications in the thiazolidinone structure can enhance their biological efficacy. The presence of different substituents at specific positions on the thiazolidinone ring influences their activity significantly .

Anticancer Activity

Thiazolidinone derivatives have been reported to possess promising anticancer properties. The compound in focus has shown potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of signaling pathways. For instance, studies indicate that thiazolidinones can act as multi-target enzyme inhibitors, which is crucial for developing effective anticancer agents .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
(5Z)-5...HT29 (Colon Cancer)12.4Inhibition of proliferation
(5Z)-5...H460 (Lung Cancer)8.7Induction of apoptosis

Antimicrobial Activity

The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that it is effective against both Gram-positive and Gram-negative bacteria, including resistant strains.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Staphylococcus aureus16 µg/mLHigh
Pseudomonas aeruginosa64 µg/mLModerate

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis, as indicated by molecular docking studies targeting specific bacterial enzymes .

Antioxidant Properties

The antioxidant capacity of thiazolidinones is another area of interest. The compound has been tested for its ability to scavenge free radicals and reduce oxidative stress markers. Results from DPPH radical scavenging assays suggest that it possesses notable antioxidant activity.

Table 3: Antioxidant Activity Comparison

Compound NameIC50 (µM)Comparison to Vitamin C
(5Z)-5...25 ± 0.02Less active
Vitamin C10 ± 0.01Reference

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study conducted on various thiazolidinone derivatives, including our compound, showed significant inhibition of cell growth in HT29 and H460 cell lines with IC50 values indicating effective cytotoxicity .
  • Research on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound demonstrated superior activity against resistant strains of E. coli and S. aureus, suggesting its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit structural diversity, with variations primarily in the substituents attached to the core ring. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Compound Name Core Structure Key Substituents Biological Activity Unique Features
Target Compound: (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone - (5-Methylfuran-2-yl)methylidene
- Phenylamino
Under investigation (potential antimicrobial/anticancer) Combines furan’s electron-rich ring with phenylamino’s hydrogen-bonding capacity
(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one Thiazolidinone - 4-(Dimethylamino)benzylidene
- 3-(Trifluoromethyl)phenyl
Anticancer, enzyme inhibition Trifluoromethyl group enhances metabolic stability and target affinity
(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone - Dodecyl chain
- Fluorinated pyrazole
Antifungal, antiparasitic Long alkyl chain improves lipid bilayer penetration; fluorine increases electronegativity
(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one Thiazolidinone - Chloro-methoxyphenyl
- Ethyl group
Anti-inflammatory Chlorine atom enhances halogen bonding; methoxy group modulates solubility

Key Comparative Insights

Substituent Effects on Bioactivity: The methylfuran group in the target compound may offer superior solubility compared to bulkier substituents (e.g., dodecyl chains) but could limit membrane permeability relative to fluorinated analogs . Phenylamino vs.

Synthetic Complexity: The target compound’s synthesis likely involves Knoevenagel condensation for the methylfuran-methylidene group and nucleophilic substitution for the phenylamino moiety, similar to methods in . Yields are influenced by steric hindrance from the furan ring, contrasting with simpler benzylidene derivatives .

Pharmacokinetic Profiles :

  • Fluorinated and chlorinated analogs (e.g., ) exhibit longer half-lives due to resistance to oxidative metabolism, whereas the methylfuran group may increase susceptibility to enzymatic degradation.

Target Selectivity :

  • Pyrazole-containing derivatives (e.g., ) show enhanced kinase inhibition, while the target compound’s furan ring could favor interactions with bacterial efflux pumps or fungal cytochrome P450 enzymes .

Q & A

What are the optimal synthetic routes for (5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one, and how can reaction conditions be adjusted to improve yield?

Level: Basic

Methodological Answer:
The synthesis of thiazolidinone derivatives typically involves cyclocondensation of thiosemicarbazides with α-chloroacetic acid derivatives in acidic or basic media. For example:

  • Schiff Base Formation: React 5-methylfuran-2-carbaldehyde with phenylthiourea under basic conditions (e.g., K₂CO₃ in aqueous ethanol) to form a Schiff base intermediate .
  • Cyclization: Introduce α-chloroacetic acid under reflux in a polar aprotic solvent (e.g., DMF or acetic acid) to facilitate ring closure .

Optimization Strategies:

  • Solvent Selection: Use DMF for higher solubility of intermediates, or switch to ethanol for easier purification.
  • Catalysis: Add sodium acetate to buffer the reaction pH, minimizing side reactions .
  • Temperature Control: Maintain reflux at 80–100°C for 2–4 hours to balance reaction rate and decomposition risks.
  • Purification: Recrystallize the product from ethyl acetate or DMF/ethanol mixtures to remove unreacted starting materials .

How can researchers confirm the stereochemistry and molecular conformation of this compound?

Level: Basic

Methodological Answer:

  • X-ray Crystallography: Resolve the (Z)-configuration of the exocyclic double bond and planarity of the thiazolidinone ring. For example, analogous compounds show dihedral angles <10° between the thiazolidinone core and substituents .
  • NMR Spectroscopy:
    • ¹H NMR: Observe coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) to confirm stereochemistry.
    • ¹³C NMR: Identify carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~190 ppm) signals .
  • FT-IR: Confirm C=O (1650–1750 cm⁻¹) and C=S (1200–1250 cm⁻¹) stretching frequencies .

What computational methods are suitable for predicting the electronic properties and reaction mechanisms of this compound?

Level: Advanced

Methodological Answer:

  • Density Functional Theory (DFT):
    • Optimize molecular geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
    • Simulate UV-Vis spectra (TD-DFT) and compare with experimental data to validate electronic transitions .
  • Molecular Docking:
    • Use AutoDock Vina to model interactions with biological targets (e.g., hemoglobin subunits) based on analogous thiazolidinones .
    • Analyze binding affinities and hydrogen-bonding patterns to prioritize targets for experimental validation.

How can researchers resolve contradictions in spectral data or unexpected reaction outcomes?

Level: Advanced

Methodological Answer:

  • Hypothesis Testing:
    • If NMR signals deviate from expected patterns (e.g., missing splitting), check for tautomerism or solvent effects. For example, thione-thiol tautomerism can shift thiocarbonyl signals .
    • For low yields, analyze byproducts via LC-MS to identify competing pathways (e.g., oxidation of the furan ring).
  • Reaction Monitoring:
    • Use TLC or in-situ IR to track intermediate formation. Adjust stoichiometry if the Schiff base intermediate is unstable .
  • Computational Validation:
    • Compare experimental IR/Raman spectra with DFT-simulated spectra to confirm structural assignments .

What strategies are recommended for evaluating the biological activity of this compound?

Level: Basic

Methodological Answer:

  • Antimicrobial Assays:
    • Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using concentrations of 10–100 µg/mL, referencing methods for benzylidene-thiazolidinones .
  • Enzyme Inhibition Studies:
    • Test against α-glucosidase or tyrosinase using spectrophotometric assays (IC₅₀ determination) .
  • Cytotoxicity Screening:
    • Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with doxorubicin as a positive control .

How can regioselectivity challenges in substitution reactions be addressed?

Level: Advanced

Methodological Answer:

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) on the phenylamino moiety to direct electrophilic substitution to the para position .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the furan ring selectively .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the thiocarbonyl sulfur, while protic solvents may stabilize alternative intermediates .

What analytical techniques are critical for assessing purity and stability?

Level: Basic

Methodological Answer:

  • HPLC-MS: Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to quantify impurities (>98% purity threshold) .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C indicates thermal stability) .
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-(phenylamino)-2-thioxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.